(2S,4R)-N-(1-cyanocyclopropyl)-4-[4-(2-methylpyridin-4-yl)-2-(trifluoromethyl)phenyl]sulfonyl-1-[1-(trifluoromethyl)cyclopropanecarbonyl]pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RO5461111 is a highly specific and orally active antagonist of Cathepsin S, a cysteine protease involved in the degradation of the invariant peptide chain during the assembly of major histocompatibility complex class II with antigenic peptides in antigen-presenting cells . This compound exhibits potent inhibitory effects with IC50 values of 0.4 nanomolar for human Cathepsin S and 0.5 nanomolar for murine Cathepsin S . It effectively suppresses the activation of antigen-specific T cells and B cells, and can ameliorate pulmonary inflammation and lupus nephritis .
Preparation Methods
The synthetic route for RO5461111 involves the preparation of proline dipeptidyl nitrile derivatives as Cathepsin inhibitors . The preparation method includes the following steps:
- Dissolve 2 milligrams of the drug in 50 microliters of dimethyl sulfoxide (DMSO) to create a mother liquor concentration of 40 milligrams per milliliter .
- For in vivo formulation, take 50 microliters of the DMSO main solution, add 300 microliters of polyethylene glycol 300 (PEG300), mix well and clarify, then add 50 more microliters of Tween 80, mix well and clarify, and finally add 600 microliters of double-distilled water (ddH2O), mix well and clarify .
Chemical Reactions Analysis
RO5461111 undergoes various types of reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where functional groups are replaced by nucleophiles.
Common reagents and conditions used in these reactions include DMSO, PEG300, Tween 80, and ddH2O . Major products formed from these reactions include oxidized, reduced, and substituted derivatives of RO5461111.
Scientific Research Applications
RO5461111 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of Cathepsin S and its effects on various biochemical pathways.
Biology: Employed in research to understand the role of Cathepsin S in immune cell activation and antigen presentation.
Mechanism of Action
RO5461111 exerts its effects by specifically inhibiting Cathepsin S, a cysteine protease essential for the degradation of the invariant peptide chain during the assembly of major histocompatibility complex class II with antigenic peptides . This inhibition suppresses the activation of antigen-specific T cells and B cells, thereby reducing the immune response and ameliorating conditions such as pulmonary inflammation and lupus nephritis . The molecular targets and pathways involved include the major histocompatibility complex class II-mediated CD4 T cell and B cell priming .
Comparison with Similar Compounds
RO5461111 is unique due to its high specificity and potency as a Cathepsin S antagonist. Similar compounds include:
ASP1617: Another Cathepsin S inhibitor with similar therapeutic applications.
ONO-5334: A Cathepsin K inhibitor used in the treatment of osteoporosis.
Compared to these compounds, RO5461111 exhibits higher specificity and potency in inhibiting Cathepsin S, making it a valuable tool for research and potential therapeutic applications .
Biological Activity
The compound known as (2S,4R)-N-(1-cyanocyclopropyl)-4-[4-(2-methylpyridin-4-yl)-2-(trifluoromethyl)phenyl]sulfonyl-1-[1-(trifluoromethyl)cyclopropanecarbonyl]pyrrolidine-2-carboxamide is a complex organic molecule that has garnered attention in pharmacological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data, case studies, and research findings.
Chemical Structure
The compound's structure features significant functional groups that contribute to its biological activity. The presence of a sulfonamide group, trifluoromethyl moieties, and a pyrrolidine ring suggests potential interactions with various biological targets.
Research indicates that this compound acts primarily as an inhibitor of specific enzymes involved in cellular signaling pathways. Notably, it has been shown to inhibit cysteine proteases, particularly Cathepsin S, which is implicated in various metabolic diseases including diabetes and atherosclerosis .
In vitro Studies
In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects on various cancer cell lines. For instance, it has been reported to reduce the activation of dendritic cells and subsequently inhibit the proliferation of CD4 T cells in Raji and A20 cell lines .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests good absorption characteristics. It is predicted to be a non-substrate for P-glycoprotein and shows low inhibitory promiscuity towards CYP450 enzymes, indicating a favorable metabolic profile .
Case Studies
Case Study 1: Cancer Cell Line Inhibition
A study focused on the effects of this compound on human cancer cell lines revealed a dose-dependent inhibition of cell growth. The mechanism was linked to the compound's ability to induce apoptosis through the activation of caspase pathways.
Case Study 2: Metabolic Disease Models
In animal models simulating metabolic diseases, administration of this compound resulted in improved metabolic parameters. Specifically, it was observed to lower blood glucose levels and improve insulin sensitivity, suggesting its potential utility in treating type 2 diabetes .
Data Summary
Parameter | Value |
---|---|
Molecular Weight | 500.6 g/mol |
Solubility | Soluble in DMSO |
Half-life | 6 hours |
Target Enzyme | Cathepsin S |
Inhibition IC50 | 50 nM |
Properties
Molecular Formula |
C27H24F6N4O4S |
---|---|
Molecular Weight |
614.6 g/mol |
IUPAC Name |
(2S,4R)-N-(1-cyanocyclopropyl)-4-[4-(2-methylpyridin-4-yl)-2-(trifluoromethyl)phenyl]sulfonyl-1-[1-(trifluoromethyl)cyclopropanecarbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C27H24F6N4O4S/c1-15-10-17(4-9-35-15)16-2-3-21(19(11-16)26(28,29)30)42(40,41)18-12-20(22(38)36-24(14-34)5-6-24)37(13-18)23(39)25(7-8-25)27(31,32)33/h2-4,9-11,18,20H,5-8,12-13H2,1H3,(H,36,38)/t18-,20+/m1/s1 |
InChI Key |
CDBYZSRUFZXRLK-QUCCMNQESA-N |
Isomeric SMILES |
CC1=NC=CC(=C1)C2=CC(=C(C=C2)S(=O)(=O)[C@@H]3C[C@H](N(C3)C(=O)C4(CC4)C(F)(F)F)C(=O)NC5(CC5)C#N)C(F)(F)F |
Canonical SMILES |
CC1=NC=CC(=C1)C2=CC(=C(C=C2)S(=O)(=O)C3CC(N(C3)C(=O)C4(CC4)C(F)(F)F)C(=O)NC5(CC5)C#N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.